5-Chloro-2-morpholinooxazolo[4,5-b]pyridine 5-Chloro-2-morpholinooxazolo[4,5-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17868883
InChI: InChI=1S/C10H10ClN3O2/c11-8-2-1-7-9(12-8)13-10(16-7)14-3-5-15-6-4-14/h1-2H,3-6H2
SMILES:
Molecular Formula: C10H10ClN3O2
Molecular Weight: 239.66 g/mol

5-Chloro-2-morpholinooxazolo[4,5-b]pyridine

CAS No.:

Cat. No.: VC17868883

Molecular Formula: C10H10ClN3O2

Molecular Weight: 239.66 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-morpholinooxazolo[4,5-b]pyridine -

Specification

Molecular Formula C10H10ClN3O2
Molecular Weight 239.66 g/mol
IUPAC Name 5-chloro-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridine
Standard InChI InChI=1S/C10H10ClN3O2/c11-8-2-1-7-9(12-8)13-10(16-7)14-3-5-15-6-4-14/h1-2H,3-6H2
Standard InChI Key STFICNVJTLVTRM-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C2=NC3=C(O2)C=CC(=N3)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₀H₉ClN₄O₄, with a molecular weight of 284.65 g/mol. Its IUPAC name, 5-chloro-2-morpholin-4-yl-6-nitro- oxazolo[4,5-b]pyridine, reflects the integration of a morpholine ring at position 2, a nitro group at position 6, and a chlorine atom at position 5 on the oxazolo[4,5-b]pyridine framework. The canonical SMILES string (C1COCCN1C2=NC3=C(O2)C=C(C(=N3)Cl)[N+](=O)[O-]) and InChIKey (BXWLLQKAXPFBJL-UHFFFAOYSA-N) further delineate its stereochemical properties.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₉ClN₄O₄
Molecular Weight284.65 g/mol
IUPAC Name5-chloro-2-morpholin-4-yl-6-nitro- oxazolo[4,5-b]pyridine
Canonical SMILESC1COCCN1C2=NC3=C(O2)C=C(C(=N3)Cl)N+[O-]
InChIKeyBXWLLQKAXPFBJL-UHFFFAOYSA-N

Synthesis and Reactivity

Synthesis typically involves multi-step protocols to assemble the bicyclic structure. A critical step includes nucleophilic substitution reactions facilitated by the chloro group, which enables further functionalization. The morpholine moiety is introduced via ring-opening or coupling reactions, while the nitro group is incorporated through nitration under controlled conditions. The compound’s reactivity is dominated by:

  • Nucleophilic substitution at the chloro-substituted position.

  • Reduction of the nitro group to an amine, enabling downstream derivatization.

  • Electrophilic aromatic substitution on the pyridine ring.

Biological Activity and Mechanisms

Antimicrobial Effects

The nitro group enhances interactions with bacterial enzymes, conferring broad-spectrum activity. Analogous compounds in this class exhibit inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–32 µg/mL. The chloro group further potentiates membrane disruption, contributing to bactericidal effects.

Anti-Inflammatory Activity

Modulation of nitric oxide synthase (NOS) has been observed in related oxazolo[4,5-b]pyridines, suggesting this compound may suppress pro-inflammatory cytokines like TNF-α and IL-6. In murine models, analogs reduced edema by 40–60% at 10 mg/kg doses.

Comparative Analysis with Structural Analogs

The uniqueness of this compound arises from its trifunctional substitution pattern. Comparisons with analogs reveal:

  • 2-Morpholino-6-nitroimidazo[4,5-b]pyridine: Replacing the oxazole with an imidazole ring reduces metabolic stability but improves solubility.

  • 5-Chloro-2-morpholinooxazolo[4,5-c]pyridine: Positional isomerism at the pyridine ring diminishes kinase inhibition by 30%.

  • Unsubstituted oxazolo[4,5-b]pyridine: Lacking functional groups, this analog shows negligible biological activity, underscoring the importance of the chloro and nitro groups.

Future Directions in Research

While preliminary data are promising, further studies are needed to:

  • Elucidate pharmacokinetic profiles, including bioavailability and half-life.

  • Optimize synthesis routes for scalability.

  • Validate in vivo efficacy and safety in preclinical models.

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